Calotropin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

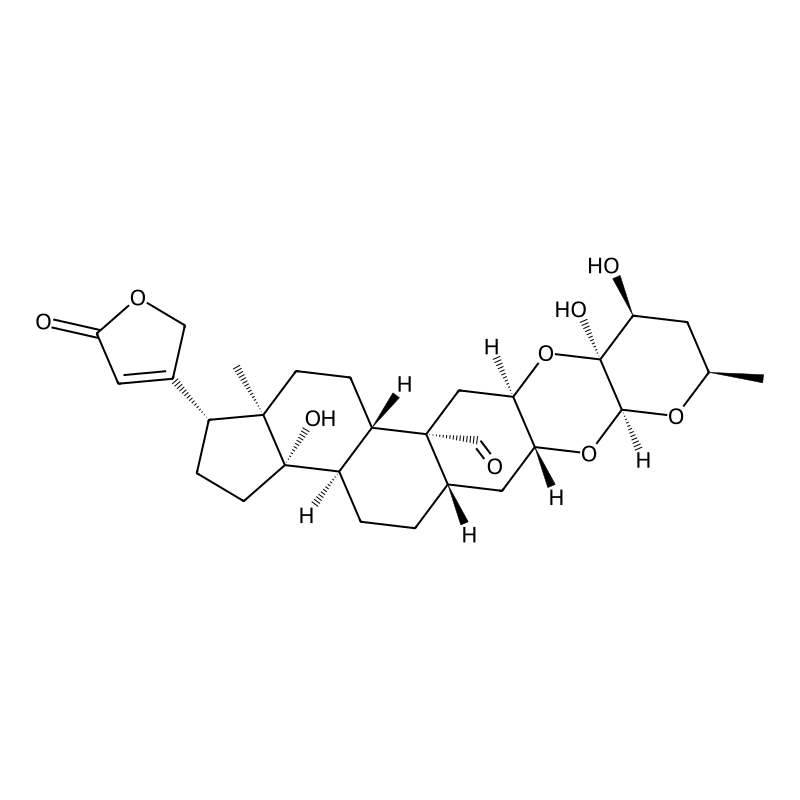

Calotropin is a toxic cardenolide glycoside primarily derived from plants in the genus Calotropis, which belong to the family Asclepiadoideae. This compound is characterized by its steroid-like structure and is closely related to other cardenolides such as calactin, calotoxin, and uscharin, all of which share a common precursor known as calotropagenin. Calotropin exhibits significant pharmacological properties, including cytotoxic effects against various cancer cell lines, making it a subject of interest in medicinal chemistry and pharmacology .

Calotropin exhibits a range of biological activities:

- Anticancer Properties: It has been shown to induce apoptosis in glioblastoma and triple-negative breast cancer cell lines by modulating key apoptotic proteins and causing cell cycle arrest at the G2/M phase .

- Cardiotoxicity: Due to its action on Na+/K+-ATPase, calotropin can lead to arrhythmias and other cardiac complications if ingested in significant quantities .

- Antimicrobial Effects: The latex of Calotropis plants, which contains calotropin, has demonstrated antimicrobial activity against various pathogens .

Synthesis methods for calotropin are primarily focused on extracting it from natural sources or through chemical synthesis. The extraction involves isolating the compound from the latex of Calotropis procera or Calotropis gigantea. Chemical synthesis approaches include:

- Total Synthesis: Using organic chemistry techniques to construct the molecule from simpler compounds, often involving multiple steps of functional group transformations.

- Semi-synthetic Methods: Modifying existing cardenolides through selective reactions to yield calotropin or its analogs .

Calotropin has several applications:

- Pharmaceuticals: Its potential as an anticancer agent is being explored, particularly in targeting specific cancer cell lines with high sensitivity to its cytotoxic effects .

- Traditional Medicine: Historically used in folk remedies for various ailments including colic, respiratory issues, and skin diseases due to its bioactive properties .

- Agricultural Uses: The latex has been utilized for its insecticidal properties against pests that threaten crops .

Research into the interactions of calotropin with biological systems has revealed:

- Mechanisms of Action: Studies indicate that calotropin's cytotoxicity is mediated through its effects on ion transport mechanisms, particularly involving Na+/K+-ATPase and sodium-calcium exchangers .

- Selectivity in Cancer Treatment: Calotropin has shown differential effects across various cancer cell lines, suggesting potential for targeted therapies based on specific cellular characteristics .

Calotropin shares structural and functional similarities with several other cardenolides. Here are some notable compounds:

| Compound Name | Source Plant | Biological Activity |

|---|---|---|

| Calactin | Calotropis species | Similar anticancer properties |

| Calotoxin | Calotropis species | Cardiotoxic effects similar to calotropin |

| Uscharin | Calotropis species | Antimicrobial activity |

| Digitoxin | Digitalis purpurea | Used in treating heart conditions; better studied than calotropin |

Uniqueness of Calotropin

Calotropin is unique due to its pronounced selectivity towards certain cancer cell lines, particularly triple-negative breast cancer cells. Its mechanism involving Na+/K+-ATPase inhibition distinguishes it from other cardenolides that may not exhibit such targeted cytotoxicity. Additionally, its dual role as both a potential therapeutic agent and a toxic compound emphasizes its complexity and importance in pharmacological research .

Calotropin is a cardenolide glycoside with the molecular formula C29H40O9 and a molecular weight of 532.63 grams per mole [1] [2]. The compound possesses a highly specific structure characteristic of cardenolides, comprising a steroid backbone linked to a sugar moiety through a distinctive dioxane bridge system [1] [3].

The molecular structure consists of a pregnane-type steroid nucleus with specific hydroxylation patterns and an attached butenolide ring at position C-17, which is characteristic of all cardenolides [4]. The steroid backbone exhibits the trans-junction between A/B rings, which is a distinctive feature of cardenolides isolated from the milkweed family Asclepiadaceae, distinguishing them from other cardiac glycosides such as digitoxin and digoxin that have cis-junctions [5].

A defining structural feature of calotropin is the presence of an aldehyde functionality at carbon-19 (C-19), which only occurs in specific cardenolide classes including those found in Calotropis species [6]. This aldehyde group represents a significant structural difference compared to many other cardiac glycosides and contributes to the unique biological activity profile of calotropin [6].

Stereochemistry and Configurational Characteristics

Calotropin exhibits absolute stereochemistry with 13 out of 13 defined stereocenters, indicating a highly rigid three-dimensional structure [7]. The complete stereochemical assignment includes multiple chiral centers throughout both the steroid backbone and the sugar moiety, which are critical for the biological activity of the compound [7].

The stereochemical configuration at the C-2 and C-3 positions is particularly significant, featuring a 2α,3β-trans-diol arrangement [6] [5]. This specific configuration enables the formation of the characteristic dioxane bridge that connects the steroid backbone to the sugar moiety, representing a unique structural feature among cardenolides [5]. The trans-diol configuration at these positions differs from the more common 3β-OH attachment found in digitoxin and digoxin [5].

The butenolide ring at C-17 maintains the β-orientation characteristic of cardenolides, and the tertiary hydroxyl group at C-14 adopts the β-configuration essential for cardiac glycoside activity [4] [8]. The spatial arrangement of these functional groups creates the specific three-dimensional architecture necessary for interaction with the sodium-potassium adenosine triphosphatase enzyme [1].

Physicochemical Properties

Calotropin exhibits specific physicochemical properties that reflect its complex molecular structure. The compound has a melting point of 221-223°C, indicating significant thermal stability under normal conditions [3] [6]. However, it demonstrates thermal lability at temperatures exceeding 100°C, particularly when stored for extended periods [8].

The compound contains three hydrogen bond donors and nine hydrogen bond acceptors [6]. This hydrogen bonding capacity influences its solubility characteristics and intermolecular interactions. Calotropin demonstrates low water solubility due to its predominantly lipophilic nature, which is consistent with its steroid-based structure [9].

The molecular architecture includes a significant polar component contributed by the hydroxyl groups and the sugar moiety, while the steroid backbone provides lipophilic character. This amphiphilic nature affects the compound's membrane permeability and distribution characteristics within biological systems [9].

| Property | Value |

|---|---|

| Molecular Formula | C29H40O9 |

| Molecular Weight | 532.63 g/mol |

| Melting Point | 221-223°C |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 9 |

| Stereochemistry | Absolute (13/13 stereocenters) |

| Solubility | Low water solubility |

| Thermal Stability | Labile above 100°C |

Structural Relationship to Other Cardenolides

Comparison with Calactin and Calotoxin

Calotropin shares close structural similarities with other cardenolides isolated from Calotropis species, particularly calactin and calotoxin [3] [10]. All three compounds are derived from the same precursor, calotropagenin, and exhibit similar core structural features [3] .

Calactin possesses an identical molecular formula (C29H40O9) and molecular weight (532.63 g/mol) to calotropin [12] [13]. However, calactin differs in its stereochemical configuration at specific positions, particularly at the sugar moiety attachment sites [13] [14]. Both compounds feature the characteristic dioxane bridge system connecting the steroid to the sugar unit, but with different spatial arrangements [13].

Calotoxin represents a more highly hydroxylated analog with the molecular formula C29H40O10 and molecular weight of 548.60 grams per mole [9] [15]. The additional oxygen atom in calotoxin corresponds to an extra hydroxyl group, resulting in increased polarity compared to calotropin [9]. This structural modification affects the compound's physicochemical properties, including its topological polar surface area (152.00 Ų) and hydrogen bonding capacity (4 donors, 10 acceptors) [9].

All three compounds share the distinctive aldehyde functionality at C-19, which is characteristic of cardenolides from the Calotropis family [6]. They also maintain the 2α,3β-trans-diol configuration essential for the dioxane bridge formation [6]. The compounds frequently occur together in plants of the genus Calotropis and exhibit comparable biological activities, though with varying potencies [3] [10].

Relationship to Digitoxin and Other Cardiac Glycosides

Calotropin exhibits significant structural similarities to established cardiac glycosides such as digitoxin and digoxin, while maintaining distinctive features that differentiate it from these classical therapeutics [5] [16]. Like digitoxin, calotropin possesses the fundamental cardenolide structure consisting of a steroid backbone with a butenolide ring at C-17 [4].

The most significant structural difference lies in the sugar attachment mechanism. While digitoxin and digoxin are connected to their sugar moieties through a single 3β-OH group, calotropin employs a dual attachment system through both C-2α and C-3β positions, creating the characteristic dioxane bridge [5]. This represents a fundamental architectural difference that affects both the conformational flexibility and biological activity profile [5].

Both calotropin and digitoxin share the essential 14β-hydroxyl group and the butenolide ring configuration necessary for cardiac glycoside activity [16] [8]. However, calotropin's unique aldehyde functionality at C-19 distinguishes it from digitoxin, which lacks this feature [6]. This aldehyde group contributes to the enhanced cytotoxic properties observed with calotropin compared to traditional cardiac glycosides [6].

The biosynthetic pathways of calotropin and digitoxin share common initial steps, particularly in the formation of the steroid backbone from cholesterol precursors [3]. However, the pathways diverge during the sugar attachment phase, with calotropin requiring additional enzymatic modifications to achieve its distinctive dioxane bridge configuration [3].

Structure-Activity Relationship Analysis

Structure-activity relationship studies of calotropin and related cardenolides have revealed critical structural features responsible for biological activity [17] [18]. The aldehyde functionality at C-19 emerges as a crucial determinant of enhanced biological activity, particularly for cytotoxic effects against cancer cell lines [17] [18].

The dioxane bridge system between the aglycone and sugar moiety represents another essential structural feature for biological activity [17]. Studies demonstrate that compounds maintaining this bridging system exhibit significantly enhanced activity compared to those with conventional sugar attachments [17]. The rigid spatial arrangement imposed by the dioxane bridge likely optimizes the molecular conformation for target protein interactions [17].

The β-configuration of substituents at positions C-2' and C-3' of the sugar moiety contributes positively to biological activity [17]. Compounds with α-configurations at these positions show reduced activity, emphasizing the importance of precise stereochemical arrangements [17]. Conversely, hydroxyl groups at positions C-15, C-16, and C-4' demonstrate negative effects on activity, suggesting that excessive hydroxylation can impair target binding [17].

Research indicates that calotropin exhibits binding affinities for interleukin-2 inducible T cell kinase with a Ki value of -8.7 kcal/mol [10]. This binding affinity, while lower than calactin (-10.3 kcal/mol), remains significant and contributes to the compound's anticancer activity [10]. The structure-activity relationships suggest that subtle modifications in stereochemistry and functional group positioning can substantially impact biological potency [10].

The butenolide ring configuration maintains critical importance for all cardenolide activities [4] [19]. The specific orientation and electronic properties of this lactone ring are essential for interaction with the sodium-potassium adenosine triphosphatase enzyme, the primary target responsible for cardiac effects [4]. Modifications to this ring system typically result in complete loss of cardiac glycoside activity [19].

| Structural Feature | Impact on Activity | Reference Compounds |

|---|---|---|

| Aldehyde at C-19 | Enhanced cytotoxic activity | Calotropin vs. digitoxin |

| Dioxane bridge | Increased binding affinity | Calotropin vs. conventional glycosides |

| β-Configuration at C-2', C-3' | Positive contribution | Active cardenolides |

| Hydroxyl at C-15, C-16, C-4' | Negative impact | Inactive analogs |

| Butenolide ring | Essential for all activity | All active cardenolides |

Table 1: Calotropin Content in Primary Plant Sources

| Plant Species | Plant Part | Calotropin Content | Reference |

|---|---|---|---|

| Calotropis procera | Leaves | Contains calotropin, calotoxin, uscharin | [4] [8] |

| Calotropis gigantea | Stem bark extract (ethanolic) | 9.5 mg calotropin/10 g extract | [14] |

| Asclepias curassavica | Aerial parts | Contains calotropin as cytotoxic principle | [17] [18] |

| Calotropis procera | Latex | Contains calotropin, calotoxin, calactin | [4] [8] |

| Calotropis gigantea | Stem bark extract (dichloromethane) | 6.2 mg calotropin/10 g extract | [14] |

Table 2: Environmental Factors Affecting Calotropin Production

| Environmental Factor | Effect on Calotropin/Cardenolides | Reference |

|---|---|---|

| Light/Sunlight exposure | Dawn after irrigation shows highest Uzarigenin pathway activity | [22] |

| Irrigation/Water availability | Positive effect on accumulation at dawn and pre-dusk | [22] |

| Temperature | Optimal germination at 25-30°C, inhibited at 35°C | [28] |

| Seasonal variation | Winter months show maximum cardenolide accumulation | [24] |

| Drought stress | Increases accumulation of Uzarigenin and Calotropagenin | [22] [26] |

| Rainfall patterns | Lower rainfall correlates with higher calactin content | [27] |

Table 3: Geographical Distribution of Calotropin-Producing Plants

| Region | Countries/Areas | Climate Preference |

|---|---|---|

| Native Range - Africa | Algeria, Egypt, Libya, Morocco, Somalia, Ethiopia, Sudan, Kenya, Tanzania, Uganda, Ghana, Nigeria, Senegal | Tropical and subtropical, arid regions |

| Native Range - Asia | India, Pakistan, Nepal, Afghanistan, Iran, Saudi Arabia, Yemen, Myanmar, Thailand, Vietnam, Malaysia, China | Tropical, subtropical, semi-arid conditions |

| Naturalized - Americas | Brazil, Central America, Caribbean Islands, Mexico, Hawaii | Introduced, adapted to tropical conditions |

| Naturalized - Australia | Northern Australia, Queensland | Hot, dry tropical climate |

| Naturalized - Pacific Islands | Seychelles, Various Pacific Islands | Tropical island environments |

Purity

Color/Form

XLogP3

Exact Mass

Appearance

Melting Point

Storage

UNII

Mechanism of Action

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

...OF PARTICULAR INTEREST ARE INSECTS THAT ARE NOT ONLY TOLERANT OF THE /MILKWEED/ POISONS, BUT ADDITIONALLY HAVE THE CAPABILITY TO SEQUESTER THEM FROM THEIR PLANT HOST AND STORE THEM FOR DEFENSE AGAINST THEIR PREDATORS. ... THE MOST THOROUGHLY STUDIED WITH...MILKWEEDS /ARE/ MONARCH BUTTERFLIES, WHICH FEED UPON ASCLEPIAS DURING LARVAL DEVELOPMENT; AND BLUEJAYS, EXPERIMENTAL PREDATORS OF MONARCHS. /CARDENOLIDES/

Analytic Laboratory Methods

...ASCLEPIAS CURASSAVICA BUTTERFLIES SEQUESTERED...CALOTROPIN... DETECTABILITY WITH HIGH PRESSURE LIQUID CHROMATOGRAPHY WAS ABOUT 0.1 UG, PERMITTING ANALYSIS OF THE MAJOR CARDENOLIDES IN A PORTION OF A SINGLE BUTTERFLY & IN AS LITTLE AS 0.1 G OF DRIED PLANT.

Dates

2: Mo EP, Zhang RR, Xu J, Zhang H, Wang XX, Tan QT, Liu FL, Jiang RW, Cai SH. Calotropin from Asclepias curasavica induces cell cycle arrest and apoptosis in cisplatin-resistant lung cancer cells. Biochem Biophys Res Commun. 2016 Sep 16;478(2):710-5. doi: 10.1016/j.bbrc.2016.08.011. Epub 2016 Aug 4. PubMed PMID: 27498029.

3: Park HY, Toume K, Arai MA, Sadhu SK, Ahmed F, Ishibashi M. Calotropin: a cardenolide from calotropis gigantea that inhibits Wnt signaling by increasing casein kinase 1α in colon cancer cells. Chembiochem. 2014 Apr 14;15(6):872-8. doi: 10.1002/cbic.201300786. Epub 2014 Mar 18. PubMed PMID: 24644251.

4: Wang SC, Lu MC, Chen HL, Tseng HI, Ke YY, Wu YC, Yang PY. Cytotoxicity of calotropin is through caspase activation and downregulation of anti-apoptotic proteins in K562 cells. Cell Biol Int. 2009 Dec;33(12):1230-6. doi: 10.1016/j.cellbi.2009.08.013. Epub 2009 Sep 2. PubMed PMID: 19732845.

5: Zhou L, Cai L, Guo Y, Zhang H, Wang P, Yi G, Huang Y. Calotropin activates YAP through downregulation of LATS1 in colorectal cancer cells. Onco Targets Ther. 2019 May 23;12:4047-4054. doi: 10.2147/OTT.S200873. eCollection 2019. PubMed PMID: 31190898; PubMed Central PMCID: PMC6536122.

6: Heinemann U, Pal GP, Hilgenfeld R, Saenger W. Crystal and molecular structure of the sulfhydryl protease calotropin DI at 3.2 A resolution. J Mol Biol. 1982 Nov 15;161(4):591-606. PubMed PMID: 6759664.

7: Gupta RS, Sharma N, Dixit VP. Calotropin - a novel compound for fertility control. Anc Sci Life. 1990 Apr;9(4):224-30. PubMed PMID: 22557704; PubMed Central PMCID: PMC3331333.

8: El-Layeh RA, Youness RA, Askary H, Abdelmotaal A, Assal RA. 36PStructural diversity of the cardenolide calotropin renders it as a targeted therapy for harnessing TNBC progression through tuning nitric oxide (NO) levels. Ann Oncol. 2019 Feb 1;30(Supplement_1). pii: mdz026.007. doi: 10.1093/annonc/mdz026.007. PubMed PMID: 30810184.

9: KUPCHAN SM, KNOX JR, KELSEY JE, SAENZRENAULD JA. CALOTROPIN, A CYTOTOXIC PRINCIPLE ISOLATED FROM ASCLEPIAS CURASSAVICA L. Science. 1964 Dec 25;146(3652):1685-6. PubMed PMID: 14224519.

10: Liu J, Bai LP, Yang F, Yao X, Lei K, Kei Lam CW, Wu Q, Zhuang Y, Xiao R, Liao K, Kuok H, Li T, Liu L. Potent Antagonists of RORγt, Cardenolides from Calotropis gigantea, Exhibit Discrepant Effects on the Differentiation of T Lymphocyte Subsets. Mol Pharm. 2019 Feb 4;16(2):798-807. doi: 10.1021/acs.molpharmaceut.8b01063. Epub 2019 Jan 22. PubMed PMID: 30592425.

11: Sarma K, Roychoudhury S, Bora SS, Dehury B, Parida P, Das S, Das R, Dohutia C, Nath S, Deb B, Modi MK. Molecular Modeling and Dynamics Simulation Analysis of KATNAL1 for Identification of Novel Inhibitor of Sperm Maturation. Comb Chem High Throughput Screen. 2017;20(1):82-92. doi: 10.2174/1386207320666170116120104. PubMed PMID: 28093975.

12: Mebs D, Wunder C, Toennes SW. Poor sequestration of toxic host plant cardenolides and their rapid loss in the milkweed butterfly Danaus chrysippus (Lepidoptera: Nymphalidae: Danainae: Danaini). Toxicon. 2017 Jun 1;131:1-5. doi: 10.1016/j.toxicon.2017.03.006. Epub 2017 Mar 9. PubMed PMID: 28284846.

13: Sengupta A, Bhattacharya D, Pal G, Sinha NK. Comparative studies on calotropins DI and DII from the latex of Calotropis gigantea. Arch Biochem Biophys. 1984 Jul;232(1):17-25. PubMed PMID: 6430236.

14: Koh CH, Wu J, Chung YY, Liu Z, Zhang RR, Chong K, Korzh V, Ting S, Oh S, Shim W, Tian HY, Wei H. Identification of Na+/K+-ATPase inhibition-independent proarrhythmic ionic mechanisms of cardiac glycosides. Sci Rep. 2017 May 26;7(1):2465. doi: 10.1038/s41598-017-02496-4. Erratum in: Sci Rep. 2017 Sep 13;7(1):11498. PubMed PMID: 28550304; PubMed Central PMCID: PMC5446409.

15: Rascón-Valenzuela LA, Velázquez C, Garibay-Escobar A, Vilegas W, Medina-Juárez LA, Gámez-Meza N, Robles-Zepeda RE. Apoptotic activities of cardenolide glycosides from Asclepias subulata. J Ethnopharmacol. 2016 Dec 4;193:303-311. doi: 10.1016/j.jep.2016.08.022. Epub 2016 Aug 18. PubMed PMID: 27545974.

16: Gurung AB, Ali MA, Bhattacharjee A, AbulFarah M, Al-Hemaid F, Abou-Tarboush FM, Al-Anazi KM, Al-Anazi FS, Lee J. Molecular docking of the anticancer bioactive compound proceraside with macromolecules involved in the cell cycle and DNA replication. Genet Mol Res. 2016 May 9;15(2). doi: 10.4238/gmr.15027829. PubMed PMID: 27173346.

17: Rascón-Valenzuela L, Velázquez C, Garibay-Escobar A, Medina-Juárez LA, Vilegas W, Robles-Zepeda RE. Antiproliferative activity of cardenolide glycosides from Asclepias subulata. J Ethnopharmacol. 2015 Aug 2;171:280-6. doi: 10.1016/j.jep.2015.05.057. Epub 2015 Jun 9. PubMed PMID: 26068432.

18: Ibrahim SR, Mohamed GA, Shaala LA, Moreno L, Banuls Y, Kiss R, Youssef DT. Proceraside A, a new cardiac glycoside from the root barks of Calotropis procera with in vitro anticancer effects. Nat Prod Res. 2014;28(17):1322-7. doi: 10.1080/14786419.2014.901323. Epub 2014 Mar 31. PubMed PMID: 24678783.

19: Kadiyala M, Ponnusankar S, Elango K. Calotropis gigantiea (L.) R. Br (Apocynaceae): a phytochemical and pharmacological review. J Ethnopharmacol. 2013 Oct 28;150(1):32-50. doi: 10.1016/j.jep.2013.08.045. Epub 2013 Sep 6. Review. PubMed PMID: 24012528.

20: Verma SK, Jha E, Panda PK, Thirumurugan A, Patro S, Parashar SKS, Suar M. Molecular insights to alkaline based bio-fabrication of silver nanoparticles for inverse cytotoxicity and enhanced antibacterial activity. Mater Sci Eng C Mater Biol Appl. 2018 Nov 1;92:807-818. doi: 10.1016/j.msec.2018.07.037. Epub 2018 Jul 17. PubMed PMID: 30184810.